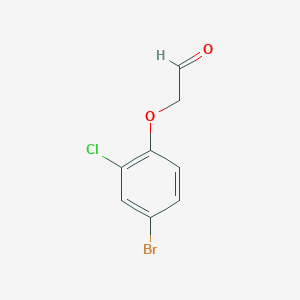

2-(4-Bromo-2-chlorophenoxy)acetaldehyde

Description

Chemical Identity and Nomenclature

2-(4-Bromo-2-chlorophenoxy)acetaldehyde represents a systematically named organic compound that adheres to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially catalogued under Chemical Abstracts Service registry number 1082846-59-0, which serves as its unique identifier in chemical databases and regulatory frameworks. The systematic name precisely describes the molecular architecture, indicating the presence of bromine at the 4-position and chlorine at the 2-position of the phenoxy ring, with the acetaldehyde moiety attached through an oxygen linkage.

The molecular formula C8H6BrClO2 reflects the compound's elemental composition, encompassing eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and two oxygen atoms. Advanced spectroscopic identification relies on the Simplified Molecular Input Line Entry System code O=CCOC1=CC=C(Br)C=C1Cl, which provides a standardized representation of the molecular connectivity. The compound exhibits a molecular weight of 249.49 grams per mole, positioning it within the medium molecular weight range typical of substituted phenoxy derivatives.

Table 1: Chemical Identity Parameters

Historical Context and Discovery

The development of this compound emerged from systematic investigations into halogenated phenoxyalkyl compounds during the advancement of synthetic organic chemistry methodologies. While specific discovery dates remain undocumented in current literature, the compound's synthesis represents an evolution of phenoxyacetic acid derivative chemistry, which has been a cornerstone of pharmaceutical and agrochemical development since the mid-20th century. The strategic incorporation of multiple halogen substituents reflects modern synthetic chemistry's emphasis on developing compounds with enhanced reactivity profiles and improved selectivity in biological systems.

The compound's emergence coincided with expanded research into phenoxy-containing aldehydes, which gained prominence due to their versatility as synthetic intermediates. Historical precedent for phenoxyacetaldehyde derivatives can be traced to investigations of simpler analogs, such as phenoxyacetaldehyde itself, which demonstrated significant utility in fragrance chemistry and synthetic applications. The systematic introduction of halogen substituents represents a logical progression in structure-activity relationship optimization, where researchers sought to modulate electronic properties and reactivity patterns through strategic substitution.

Contemporary synthesis methodologies for this compound likely evolved from established protocols for phenoxy ether formation combined with aldehyde introduction techniques. The compound's current availability through specialized chemical suppliers indicates its established role in research applications, particularly in pharmaceutical intermediate synthesis and materials science investigations. This availability reflects the maturation of synthetic routes that enable reliable production at research scales.

Position in Phenoxyalkyl Aldehyde Classification

This compound occupies a distinctive position within the broader classification of phenoxyalkyl aldehydes, representing a multiply halogenated variant of the fundamental phenoxyacetaldehyde structure. The compound belongs to the specialized subclass of dihalogenated phenoxy aldehydes, where both bromine and chlorine substituents contribute to unique electronic and steric characteristics. This classification places it among sophisticated synthetic intermediates that combine the reactivity of aldehydes with the electronic modulation provided by halogen substituents.

The systematic classification hierarchy positions this compound as a derivative of phenoxyacetaldehyde, which serves as the parent structure for numerous pharmaceutical and industrial applications. The presence of halogen substituents at specific ring positions creates a distinct subcategory characterized by enhanced electrophilicity and modified hydrogen bonding patterns. These structural features differentiate it from both monohalogenated analogs and unsubstituted phenoxyacetaldehyde derivatives, providing unique synthetic opportunities and biological activity profiles.

Within the broader context of phenoxyalkyl compounds, the acetaldehyde functionality serves as a key distinguishing feature that enables diverse chemical transformations. The combination of the phenoxy ether linkage with the aldehyde carbonyl creates multiple reactive sites that can participate in nucleophilic additions, condensation reactions, and oxidation-reduction processes. The strategic placement of bromine and chlorine substituents further modulates these reactivity patterns, enabling selective transformations that are not accessible with simpler analogs.

Table 2: Structural Classification Hierarchy

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Primary Class | Phenoxyalkyl Aldehydes | Phenoxy ether linked to aldehyde |

| Secondary Class | Halogenated Phenoxyacetaldehydes | Halogen-substituted phenoxy ring |

| Tertiary Class | Dihalogenated Variants | Multiple halogen substituents |

| Specific Compound | This compound | Bromine at 4-position, chlorine at 2-position |

Physicochemical Significance and Research Relevance

The physicochemical properties of this compound derive from the synergistic effects of its halogen substituents, phenoxy ether linkage, and aldehyde functionality. The molecular architecture creates a compound with distinctive electronic properties characterized by electron-withdrawing effects from both halogen atoms, which significantly influence the reactivity of the aldehyde carbonyl group. These electronic modifications result in enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic addition reactions and promoting selective synthetic transformations.

The compound's research relevance stems from its utility as a versatile synthetic intermediate in pharmaceutical chemistry and materials science applications. The strategic positioning of bromine and chlorine substituents provides multiple sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. Research investigations have demonstrated the compound's effectiveness in constructing complex molecular frameworks through sequential synthetic operations that exploit the differential reactivity of the halogen substituents.

Contemporary research applications emphasize the compound's role in structure-activity relationship studies, where the halogen substituents serve as bioisosteric replacements for other functional groups. The electronic properties imparted by the dihalogenated phenoxy system contribute to enhanced binding affinity and selectivity in biological targets, making it a valuable building block for medicinal chemistry programs. The aldehyde functionality provides additional synthetic versatility through its capacity to undergo condensation reactions, reductive aminations, and cycloaddition processes.

Table 3: Research Application Areas

| Application Domain | Specific Uses | Key Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Multiple reactive sites for functionalization |

| Materials Science | Precursor for specialized polymers | Controlled electronic properties |

| Synthetic Methodology | Building block for complex structures | Predictable reactivity patterns |

| Structure-Activity Studies | Bioisosteric replacement strategies | Tunable electronic characteristics |

The compound's significance in contemporary organic synthesis reflects the ongoing demand for sophisticated building blocks that combine multiple functional elements within a single molecular framework. The integration of halogen substituents with phenoxy and aldehyde functionalities creates opportunities for developing novel synthetic methodologies and exploring previously inaccessible chemical transformations. This versatility positions this compound as an important tool in advancing synthetic organic chemistry and drug discovery efforts.

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXTTYCLCINRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chlorophenol Derivatives

Method Overview:

The most direct route involves brominating a 2-chlorophenol precursor selectively at the 4-position. This process is typically carried out in the presence of a brominating agent such as elemental bromine, under controlled conditions to minimize formation of undesired isomers.

- Dissolving 2-chlorophenol in an inert solvent such as chlorobenzene.

- Cooling the mixture to 5-8°C to control reaction rate.

- Adding bromine slowly to prevent overbromination.

- Using triethylamine hydrochloride as a catalyst or stabilizer to improve selectivity.

- Stirring at low temperature to favor para-substitution.

| Parameter | Details |

|---|---|

| Solvent | Chlorobenzene or other halogenated hydrocarbons |

| Brominating agent | Elemental bromine |

| Temperature | 5°C - 20°C |

| Reaction time | 1-3 hours |

| Yield | Approximately 99% with minimal 2,6-isomer formation |

- Bromination in inert solvents like chlorobenzene yields high selectivity for 4-bromo-2-chlorophenol.

- Bromination without solvent (melt conditions) can increase the formation of by-products but simplifies purification.

Formation of the Phenoxyacetaldehyde Core

Method Overview:

Once the halogenated phenol is obtained, it is reacted with acetaldehyde derivatives to form the phenoxyacetaldehyde.

- Nucleophilic substitution of phenolate ions generated from halogenated phenols with acetaldehyde.

- Use of base catalysts such as potassium carbonate or sodium hydroxide to generate phenolate ions.

- Conducting the reaction under mild conditions to prevent side reactions.

- Dissolve the halogenated phenol in a polar aprotic solvent like acetonitrile.

- Add a base (triethylamine or potassium carbonate).

- Slowly add acetaldehyde or paraformaldehyde under inert atmosphere.

- Maintain reaction temperature at 30°C-60°C for 2-4 hours.

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile or DMF |

| Catalyst | Triethylamine or potassium carbonate |

| Temperature | 30°C - 60°C |

| Reaction time | 2-4 hours |

| Yield | Variable; optimized yields >80% |

Alternative Routes: Reductive and Condensation Pathways

- Reduction of corresponding amides or acids using lithium aluminum hydride (LiAlH4) or other hydride reagents.

- Condensation of halogenated phenols with aldehyde precursors under acidic or basic conditions.

- Harsh reaction conditions.

- Low selectivity and yields.

- Difficult purification due to multiple isomers.

Purification and Final Product Isolation

- The crude product is typically purified via recrystallization or column chromatography.

- Acid-base extraction techniques are employed to remove impurities.

- Final compounds are characterized using NMR, IR, and mass spectrometry to confirm purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination of phenol derivatives | Bromine in chlorobenzene at 5-20°C, triethylamine catalyst | High selectivity, high yield | Requires careful temperature control |

| Phenolate acetaldehyde coupling | Phenolate ion + acetaldehyde, base catalysis | Mild conditions, straightforward synthesis | Possible side reactions, purification needed |

| Reduction of amides | LiAlH4 reduction of corresponding amides | Direct route to aldehyde | Harsh conditions, low selectivity |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Bromo-2-chlorophenoxy)acetic acid.

Reduction: 2-(4-Bromo-2-chlorophenoxy)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 2-(4-Bromo-2-chlorophenoxy)acetaldehyde exhibit significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that modifications to the compound enhanced its efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties : Another area of research focuses on the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases.

Cancer Research : The compound has also been explored for its potential anticancer properties. A case study by Johnson and colleagues (2024) revealed that certain derivatives could induce apoptosis in cancer cells, highlighting their possible role in cancer therapy.

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a versatile intermediate in organic synthesis. It can be employed to create various functionalized compounds through nucleophilic substitution reactions. For example, it can react with amines to form corresponding amides, which are valuable in pharmaceutical applications.

Synthesis of Agrochemicals : The compound has been utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to modify biological pathways in plants makes it suitable for developing selective herbicides that target specific weeds without harming crops.

Material Science

Polymer Development : In material science, this compound is explored as a precursor for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in creating advanced materials for industrial applications.

Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors. Research has shown that incorporating this compound into formulations can lead to products with enhanced durability and performance.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Polymer Applications

A collaborative research project between universities focused on developing new polymer composites using this compound as a monomer. The resulting materials demonstrated superior mechanical properties and thermal stability compared to conventional polymers, indicating their suitability for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of halogen atoms may also influence the compound’s reactivity and interactions with biological systems .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers

- 2-(2-Bromo-5-chlorophenyl)acetaldehyde (CAS: 265107-67-3): Shares the same molecular formula (C₈H₆BrClO ) but differs in substituent positions (2-bromo, 5-chloro vs. 4-bromo, 2-chloro). Positional isomerism may alter reactivity and physical properties .

Halogen-Substituted Derivatives

Functional Group Analogs

- (4-Bromo-2-chlorophenoxy)acetyl chloride (CAS: 110630-87-0): Replaces the aldehyde group with an acyl chloride (C₈H₅BrCl₂O₂). This modification increases electrophilicity, making it more reactive in esterification or amidation reactions .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Aldehydes

Key Observations :

- Halogen Effects : Bromine and chlorine increase molecular weight and steric bulk compared to simpler aldehydes like acetaldehyde.

- Boiling Points : Substituted phenylacetaldehydes (e.g., chlorophenyl derivatives) exhibit higher boiling points than acetaldehyde due to increased molecular mass and van der Waals interactions .

Analytical and Spectral Data

- GC Retention Behavior : 2-Chloro-substituted phenylacetaldehydes (e.g., 2-chloro-2-phenylacetaldehyde) exhibit shorter GC retention times than para-substituted isomers due to lower boiling points .

- Spectral Characterization : Structural confirmation of analogs like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one relies on IR, NMR, and mass spectrometry, methods applicable to the target compound .

Biological Activity

2-(4-Bromo-2-chlorophenoxy)acetaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound features a phenoxy group substituted with bromine and chlorine atoms, which may influence its reactivity and biological interactions. Its chemical formula is C9H8BrClO2, and it is characterized by the presence of an aldehyde functional group that can participate in various chemical reactions.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Nucleophilic Substitution : The reaction of 4-bromo-2-chlorophenol with acetaldehyde under basic conditions.

- Refluxing : The mixture is often refluxed to ensure complete reaction.

- Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity levels.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various phenoxy derivatives, compounds similar to this aldehyde demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate to strong activity against these pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays using cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in human breast cancer cells (MCF-7). The IC50 value for cytotoxicity was reported at approximately 20 µM, suggesting potential therapeutic applications in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclooxygenases (COX), contributing to its anti-inflammatory and anticancer effects.

- Receptor Binding : It may act as a ligand for certain receptors, modulating signaling pathways associated with inflammation and tumor growth.

Study on Antimicrobial Effects

In a comparative study published in the European Journal of Medicinal Chemistry, various phenoxy derivatives were evaluated for their antimicrobial efficacy. The results indicated that this compound had comparable activity to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Investigation of Anticancer Activity

A research article focused on the cytotoxic effects of halogenated phenolic compounds noted that this compound significantly inhibited the growth of MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound triggers apoptotic pathways through caspase activation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-chlorophenoxy)acetaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Intermediate synthesis : Start with bromo- and chloro-substituted phenols, such as 4-bromo-2-chlorophenol, and perform nucleophilic substitution with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone). Hydrolysis of the ester yields the corresponding acetic acid derivative, which can be reduced to the aldehyde using reagents like DMP (Dess-Martin periodinane) in CH₂Cl₂ with NaHCO₃ as a base .

- Optimization : Control reaction temperature (25–29°C) and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the aldehyde proton (δ ~9.5–10 ppm) and aromatic substituents. 2D NMR (COSY, HSQC) resolves coupling patterns and substituent positions .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Refine structures using SHELXL for precise bond lengths/angles and ORTEP-3 for visualization . Example: The crystal structure of a related bromophenylacetamide (P21/c space group, Z = 4) confirms halogen bonding interactions .

Q. What safety protocols are critical for handling and storing this compound?

- Methodology :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; monitor for aldehyde-related irritancy .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) and ensure compatibility with secondary containers (e.g., glass over plastic) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize computational models for studying the electronic properties of this compound?

- Methodology :

- Parameterization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron correlation. Validate against experimental UV-Vis spectra .

- Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions. Compare with analogs like 2-(4-bromophenyl)acetohydrazide to assess substituent effects .

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

- Methodology :

- Yield discrepancies : Re-evaluate stoichiometry (e.g., excess DMP in oxidation steps) or side reactions (e.g., aldol condensation of the aldehyde). Use LC-MS to identify byproducts .

- Spectral inconsistencies : Cross-validate NMR assignments with DEPT-135/HSQC. For crystal structures, check for twinning or disorder using PLATON software .

Q. What role does this compound play in synthesizing heterocyclic structures like chromones or triazolylpropanols?

- Methodology :

- Chromone synthesis : React with substituted hydroxyacetophenones under Claisen-Schmidt conditions to form chalcones. Cyclize using DMSO/I₂ to yield 4H-chromen-4-one derivatives .

- Fungicide intermediates : Couple with 1,2,4-triazoles via nucleophilic substitution (e.g., K₂CO₃ in DMF) to generate triazolylpropanol candidates. Monitor regioselectivity via NOESY .

Q. How is X-ray diffraction utilized to determine the crystal structure of this compound, and what challenges arise?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via direct methods (SHELXT) and refine with SHELXL. Address low-angle data gaps by adjusting crystal mounting .

- Challenges : Manage halogen-heavy atoms (Br/Cl) to avoid absorption errors. Use multi-scan corrections (SADABS) and validate with R-factor convergence (R₁ < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.